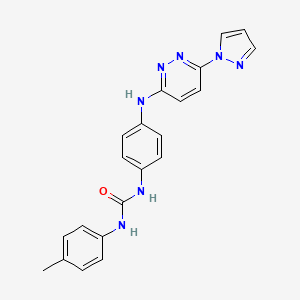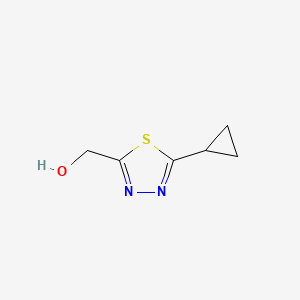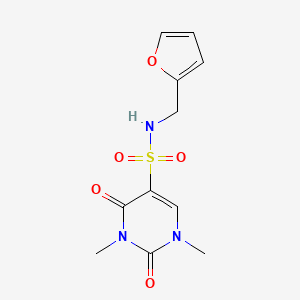
5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide, commonly referred to as EFTS, is a chemical compound that has been synthesized for its potential use in scientific research.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. For instance, some compounds with similar structures have been found to inhibit the catalytic activity of certain proteins .
Biochemical Pathways
It is likely that it influences several pathways due to its potential interaction with multiple targets .
Pharmacokinetics
It is known that the compound’s activity can be influenced by its environment . For instance, some compounds with similar structures have been found to be more active in acidic environments .
Result of Action
It has been suggested that similar compounds can lead to changes in protein activity, which could have downstream effects on cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the activity of similar compounds . Furthermore, the compound’s stability could be influenced by factors such as temperature and light exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EFTS in lab experiments is its specificity for the serotonin transporter. This allows researchers to study the effects of serotonin on the brain without interference from other neurotransmitters. One limitation of EFTS is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of EFTS in scientific research. One direction is the study of its effects on other neurotransmitters and their receptors. Another direction is the study of its potential use in the treatment of neurological disorders such as depression and anxiety. Finally, EFTS may be useful in the study of drug addiction and withdrawal.
Synthesemethoden
EFTS can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromoethyl ethyl sulfone with 5-ethylthiophene-2-sulfonyl chloride to form 5-ethyl-N-(2-chloroethyl)thiophene-2-sulfonamide. This compound is then reacted with 1-(2-fluorophenyl)piperazine to form the final product, EFTS.
Wissenschaftliche Forschungsanwendungen
EFTS has been synthesized for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and may be useful in the study of serotonin-related disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
5-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S2/c1-2-15-7-8-18(25-15)26(23,24)20-9-10-21-11-13-22(14-12-21)17-6-4-3-5-16(17)19/h3-8,20H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXURVMWYAWDVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2905276.png)


![[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B2905281.png)


methanamine](/img/structure/B2905285.png)

![1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea](/img/structure/B2905287.png)

![4-Ethyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2905293.png)
![Propan-2-yl 2-[4-[(4-tert-butylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2905294.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2905297.png)
